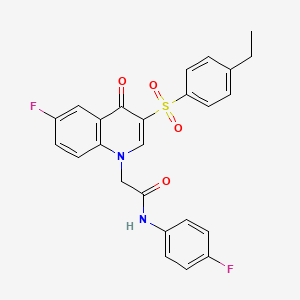
2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H20F2N2O4S and its molecular weight is 482.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide, also known by its CAS number 895650-13-2, has garnered attention in pharmacological research due to its potential biological activity. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H20F2N2O4S with a molecular weight of 482.5 g/mol. The structure features a quinolinone core, which is significant for its interaction with various biological targets. The presence of the sulfonyl group and fluorinated phenyl rings enhances its binding affinity and specificity towards certain receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C25H20F2N2O4S |
| Molecular Weight | 482.5 g/mol |
| CAS Number | 895650-13-2 |
The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets. The quinoline core can modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects. Studies suggest that the compound may act as an inhibitor of certain transporters and receptors involved in neurotransmission and metabolic pathways.
Biological Activity
- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The sulfonyl group may enhance the lipophilicity and membrane permeability, facilitating better interaction with microbial cells.
- Anticancer Properties : Some studies have reported that compounds similar to this one demonstrate cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in cancer cells while sparing normal cells is a crucial area of investigation.
- Neuropharmacological Effects : Preliminary data suggest that the compound may influence dopaminergic pathways, which could be beneficial in treating disorders such as Parkinson's disease or schizophrenia. Its potential as a dopamine transporter (DAT) inhibitor has been explored, indicating a role in modulating neurotransmitter levels.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of quinoline derivatives. Modifications on the phenyl rings and the sulfonyl moiety can significantly impact potency and selectivity:
| Compound Variant | DAT Affinity (Ki) | Remarks |
|---|---|---|
| Parent Compound | 230 nM | Initial baseline for comparison |
| Modified Variant | 23 nM | Improved affinity; lower metabolic stability |
The above table illustrates how structural modifications can lead to enhanced binding affinities at DAT, impacting the overall efficacy of the compound.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
- Neuropharmacological Assessment : In vitro studies showed that derivatives exhibited reduced psychostimulant behaviors while effectively blocking DAT, indicating their potential use in treating substance use disorders without the associated side effects commonly seen with traditional stimulants.
Propriétés
IUPAC Name |
2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O4S/c1-2-16-3-10-20(11-4-16)34(32,33)23-14-29(22-12-7-18(27)13-21(22)25(23)31)15-24(30)28-19-8-5-17(26)6-9-19/h3-14H,2,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFFNNTYRKLSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














